molecular formula C15H15ClN2O2S B5860100 N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea

N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea

Cat. No. B5860100
M. Wt: 322.8 g/mol
InChI Key: CSSVPVUJMSJBEW-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea, also known as CPTU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of thiourea derivatives and has been found to possess a wide range of biological activities, making it a promising candidate for various research applications.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division. Additionally, this compound has also been found to inhibit the activity of various kinases and transcription factors, which are involved in cell signaling and gene expression.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects in vivo and in vitro. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea in lab experiments is its potent biological activity. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a versatile compound for various research applications. Additionally, the synthesis of this compound is relatively simple and efficient, making it a cost-effective option for researchers.
However, there are also some limitations associated with the use of this compound in lab experiments. One of the main limitations is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in certain cell lines, which may limit its use in certain research applications. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of some experiments.

Future Directions

There are several future directions that researchers can explore in the field of N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea research. One potential direction is the development of novel this compound derivatives with improved biological activity and lower toxicity. Additionally, researchers can also investigate the potential of this compound as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Finally, the mechanism of action of this compound can be further elucidated to gain a better understanding of its biological effects and potential applications.

Synthesis Methods

The synthesis of N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea involves the reaction of 3-chloroaniline and 3,5-dimethoxybenzoyl isothiocyanate in the presence of a base. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The overall yield of this synthesis method is relatively high, making it an efficient way of producing this compound.

Scientific Research Applications

N-(3-chlorophenyl)-N'-(3,5-dimethoxyphenyl)thiourea has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound possesses potent anti-cancer activity and can induce cell death in various cancer cell lines. Additionally, this compound has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

1-(3-chlorophenyl)-3-(3,5-dimethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-19-13-7-12(8-14(9-13)20-2)18-15(21)17-11-5-3-4-10(16)6-11/h3-9H,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSSVPVUJMSJBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=S)NC2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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